N-methyl-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
N-methyl-5H-pyrimido[5,4-b]indol-4-amine is a heterocyclic compound with the molecular formula C11H10N4. It is a derivative of indole and pyrimidine, which are significant structures in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5H-pyrimido[5,4-b]indol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with suitable reagents to form the desired tricyclic structure . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-methyl-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-methyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoindole derivatives and indole-based molecules. Examples are:
- 9H-pyrimido[5,4-b]indol-4-amine
- 8-nitro-5H-pyrimido[5,4-b]indol-4-amine
Uniqueness
N-methyl-5H-pyrimido[5,4-b]indol-4-amine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-5H-pyrimido[5,4-b]indol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6,15H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWNRCVYXLECJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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